molecular formula C17H20FN3O2S B2751171 (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1705331-64-1

(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No. B2751171
M. Wt: 349.42
InChI Key: SNUITHHHOJQRQW-UHFFFAOYSA-N
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Scientific Research Applications

Fluorinated Pyrazoles and Their Applications

Synthesis and Biological Screening : Research on fluorine-containing pyrazoles, such as those synthesized by Gadakh et al. (2010), highlights the incorporation of fluorine atoms to enhance biological activity against various microbial strains. The study's findings on the antibacterial and antifungal activities of these compounds underscore the potential of fluorinated pyrazoles in developing new antimicrobial agents (Gadakh et al., 2010).

Chemical Synthesis Techniques : The work by Woydziak et al. (2012) on the synthesis of fluorinated benzophenones and related compounds through nucleophilic aromatic substitution demonstrates the versatility of fluorinated compounds in synthesizing novel fluorophores with potential spectroscopic applications. This approach can be relevant for designing compounds with specific electronic and optical properties (Woydziak et al., 2012).

Regioselective Synthesis of Pyrazole Derivatives : Alizadeh et al. (2015) report a regioselective synthesis method for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, highlighting the importance of precise synthetic approaches in generating compounds with desired structural and functional attributes. This methodological innovation can facilitate the synthesis of compounds with specific biological or chemical properties (Alizadeh et al., 2015).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound1.


properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c1-20-11-13(16(19-20)23-2)17(22)21-8-7-15(24-10-9-21)12-5-3-4-6-14(12)18/h3-6,11,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUITHHHOJQRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

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